molecular formula C20H18ClN5OS B2664797 N-(4-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1203345-59-8

N-(4-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2664797
CAS No.: 1203345-59-8
M. Wt: 411.91
InChI Key: XUODTLVVMPBCII-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a pyrazole, a pyridine, a chlorobenzothiazole, and an amide group . Compounds with these functional groups are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are usually synthesized by coupling reactions . The starting materials could include 4-chlorobenzo[d]thiazol-2-amine, 1-isopropyl-1H-pyrazole-3-carboxylic acid, and 2-pyridinemethanamine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis, and the chlorobenzothiazole group might participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group might increase its solubility in water .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Antimycobacterial Activity : Studies have demonstrated that certain compounds related to N-(4-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide exhibit significant antimycobacterial activities. These compounds, when synthesized with specific substitutions, were tested against Mycobacterium tuberculosis and showed varying degrees of potency, offering a promising avenue for developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
  • Antifungal and Insecticidal Activities : Derivatives of similar compounds have been synthesized and evaluated for their antifungal and insecticidal activities. Research indicates that these compounds can be effective against certain strains of fungi and pests, contributing to the development of new fungicidal and insecticidal agents (Zhu et al., 2014).

Anticancer Properties

  • Anti-5-Lipoxygenase Agents : A novel series of derivatives was synthesized and assessed for its anticancer and anti-5-lipoxygenase activities. This line of research suggests potential therapeutic applications of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Antiviral Activities

  • Antiviral against Tobacco Mosaic Virus : Certain derivatives have been identified with good antiviral activities against the tobacco mosaic virus, demonstrating the potential for these compounds to serve as basis for developing new antiviral agents (Li et al., 2015).

Molecular Interaction Studies

  • Cannabinoid Receptor Antagonists : The compound and its derivatives have been explored for their interactions with the CB1 cannabinoid receptor. These studies provide valuable insights into the molecular mechanisms underlying the antagonistic effects on cannabinoid receptors, paving the way for the development of drugs targeting cannabinoid-related disorders (Shim et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-13(2)26-11-9-16(24-26)19(27)25(12-14-6-3-4-10-22-14)20-23-18-15(21)7-5-8-17(18)28-20/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUODTLVVMPBCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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